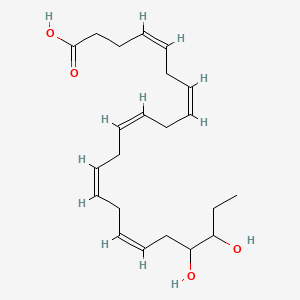

19,20-DiHDPA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

19,20-DiHDPA is a DiHDPA obtained by formal dihydroxylation of the 19,20-double bond of docosa-4,7,10,13,16,19-hexaenoic acid. It has a role as a metabolite.

19, 20-Dihdpe belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Thus, 19, 20-dihdpe is considered to be a docosanoid lipid molecule. 19, 20-Dihdpe is considered to be a practically insoluble (in water) and relatively neutral molecule. 19, 20-Dihdpe has been detected in multiple biofluids, such as blood and urine. Within the cell, 19, 20-dihdpe is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

Scientific Research Applications

Metabolic Disorders

19,20-DiHDPA has been implicated in improving insulin sensitivity and managing metabolic disorders. Research indicates that supplementation with DHA leads to increased levels of this compound, which correlates with improved metabolic profiles in both animal models and human subjects.

Case Study: Insulin Sensitivity

A study investigated the effects of n-3 docosapentaenoic acid (DPA) and its derivatives on insulin resistance. The results showed that this compound significantly improved insulin sensitivity in high-fat diet-fed mice by activating AMP-activated protein kinase (AMPK) and enhancing peroxisome proliferator-activated receptor alpha (PPARα) expression .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Guo et al. (2018) | HFD-fed mice | n-3 DPA supplementation | Improved HOMA-IR scores |

| Jung et al. (2019) | Diabetic mice | This compound treatment | Reduced insulin resistance |

Cardiovascular Health

The role of this compound in cardiovascular health is significant due to its effects on endothelial function and inflammation. Elevated levels of this compound have been associated with reduced vascular inflammation and improved endothelial cell permeability.

Case Study: Endothelial Function

In a study examining diabetic retinopathy, this compound was shown to enhance endothelial cell permeability and promote the migration of pericytes into the extravascular space, suggesting a protective role against vascular damage .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Hu et al. (2017) | Diabetic mice | This compound treatment | Increased endothelial cell migration |

| Martinez-Fernandez et al. (2017) | db/db mice | MaR1 treatment (related to DPA) | Ameliorated insulin resistance |

Neurodegenerative Diseases

Emerging evidence suggests that this compound may influence neurodegenerative conditions by modulating inflammatory responses and blood-brain barrier integrity. Its metabolism through soluble epoxide hydrolase affects membrane lipid composition and intercellular interactions.

Case Study: Alzheimer's Disease

Research indicates that this compound may alter blood-brain barrier permeability and contribute to neuroinflammation pathways relevant to Alzheimer's disease . This highlights its potential as a therapeutic target for managing cognitive decline associated with aging.

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Saleh et al. (2022) | E4 carriers vs non-carriers | EPA + DHA supplementation | Differential oxylipin ratios observed |

Properties

Molecular Formula |

C22H34O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z)-19,20-dihydroxydocosa-4,7,10,13,16-pentaenoic acid |

InChI |

InChI=1S/C22H34O4/c1-2-20(23)21(24)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(25)26/h3-4,7-10,13-16,20-21,23-24H,2,5-6,11-12,17-19H2,1H3,(H,25,26)/b4-3-,9-7-,10-8-,15-13-,16-14- |

InChI Key |

FFXKPSNQCPNORO-MBYQGORISA-N |

Isomeric SMILES |

CCC(C(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O |

Canonical SMILES |

CCC(C(CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O)O |

physical_description |

Solid |

Synonyms |

19,20-diHDPA 19,20-dihydroxydocosapentaenoic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.